Cas no 2228934-60-7 (tert-butyl 3-2-(1H-pyrazol-1-yl)phenylpiperazine-1-carboxylate)

tert-butyl 3-2-(1H-pyrazol-1-yl)phenylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-2-(1H-pyrazol-1-yl)phenylpiperazine-1-carboxylate
- tert-butyl 3-[2-(1H-pyrazol-1-yl)phenyl]piperazine-1-carboxylate
- EN300-1900259
- 2228934-60-7
-
- インチ: 1S/C18H24N4O2/c1-18(2,3)24-17(23)21-12-10-19-15(13-21)14-7-4-5-8-16(14)22-11-6-9-20-22/h4-9,11,15,19H,10,12-13H2,1-3H3
- InChIKey: JDJZIDMXUHEEAG-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCNC(C2=CC=CC=C2N2C=CC=N2)C1)=O
計算された属性
- せいみつぶんしりょう: 328.18992602g/mol
- どういたいしつりょう: 328.18992602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 437
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2
tert-butyl 3-2-(1H-pyrazol-1-yl)phenylpiperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1900259-5.0g |
tert-butyl 3-[2-(1H-pyrazol-1-yl)phenyl]piperazine-1-carboxylate |
2228934-60-7 | 5g |
$3894.0 | 2023-06-03 | ||
Enamine | EN300-1900259-0.25g |
tert-butyl 3-[2-(1H-pyrazol-1-yl)phenyl]piperazine-1-carboxylate |
2228934-60-7 | 0.25g |
$1235.0 | 2023-09-18 | ||
Enamine | EN300-1900259-0.5g |
tert-butyl 3-[2-(1H-pyrazol-1-yl)phenyl]piperazine-1-carboxylate |
2228934-60-7 | 0.5g |
$1289.0 | 2023-09-18 | ||
Enamine | EN300-1900259-10.0g |
tert-butyl 3-[2-(1H-pyrazol-1-yl)phenyl]piperazine-1-carboxylate |
2228934-60-7 | 10g |
$5774.0 | 2023-06-03 | ||
Enamine | EN300-1900259-1g |
tert-butyl 3-[2-(1H-pyrazol-1-yl)phenyl]piperazine-1-carboxylate |
2228934-60-7 | 1g |
$1343.0 | 2023-09-18 | ||
Enamine | EN300-1900259-0.05g |
tert-butyl 3-[2-(1H-pyrazol-1-yl)phenyl]piperazine-1-carboxylate |
2228934-60-7 | 0.05g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1900259-1.0g |
tert-butyl 3-[2-(1H-pyrazol-1-yl)phenyl]piperazine-1-carboxylate |
2228934-60-7 | 1g |
$1343.0 | 2023-06-03 | ||
Enamine | EN300-1900259-10g |
tert-butyl 3-[2-(1H-pyrazol-1-yl)phenyl]piperazine-1-carboxylate |
2228934-60-7 | 10g |
$5774.0 | 2023-09-18 | ||
Enamine | EN300-1900259-5g |
tert-butyl 3-[2-(1H-pyrazol-1-yl)phenyl]piperazine-1-carboxylate |
2228934-60-7 | 5g |
$3894.0 | 2023-09-18 | ||
Enamine | EN300-1900259-2.5g |
tert-butyl 3-[2-(1H-pyrazol-1-yl)phenyl]piperazine-1-carboxylate |
2228934-60-7 | 2.5g |
$2631.0 | 2023-09-18 |
tert-butyl 3-2-(1H-pyrazol-1-yl)phenylpiperazine-1-carboxylate 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
tert-butyl 3-2-(1H-pyrazol-1-yl)phenylpiperazine-1-carboxylateに関する追加情報
Professional Introduction to Tert-butyl 3-2-(1H-pyrazol-1-yl)phenylpiperazine-1-carboxylate (CAS No. 2228934-60-7)
Tert-butyl 3-2-(1H-pyrazol-1-yl)phenylpiperazine-1-carboxylate, identified by its CAS number 2228934-60-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of tert-butyl 3-2-(1H-pyrazol-1-yl)phenylpiperazine-1-carboxylate is characterized by its intricate arrangement of functional groups, including a piperazine ring, a phenyl group substituted with a pyrazole moiety, and a tert-butyl ester group. This unique configuration contributes to its unique chemical properties and biological interactions, which are being explored in various research settings.
In recent years, there has been a growing interest in the development of novel psychoactive substances that target central nervous system (CNS) receptors. Among these, compounds that interact with serotonin receptors, particularly the 5-HT2A receptor, have been extensively studied due to their potential role in treating neurological and psychiatric disorders. The presence of the pyrazole ring in tert-butyl 3-2-(1H-pyrazol-1-yl)phenylpiperazine-1-carboxylate suggests that it may have interactions with such receptors, making it a valuable candidate for further investigation.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacological agents. The tert-butyl ester group provides a versatile handle for further chemical modifications, allowing researchers to explore different derivatives with tailored biological activities. This flexibility has made tert-butyl 3-2-(1H-pyrazol-1-yl)phenylpiperazine-1-carboxylate a popular choice for medicinal chemists seeking to develop new drugs.
Recent studies have begun to uncover the pharmacological profile of tert-butyl 3-2-(1H-pyrazol-1-yl)phenylpiperazine-1-carboxylate. Initial experiments have shown that this compound exhibits moderate affinity for several CNS receptors, including the 5-HT2A and 5-HT2C subtypes. These findings are particularly intriguing given the well-documented role of these receptors in mood regulation, cognitive function, and appetite control. Further research is needed to fully elucidate the compound's mechanism of action and its potential therapeutic benefits.
The synthesis of tert-butyl 3-2-(1H-pyrazol-1-yl)phenylpiperazine-1-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the condensation of appropriately substituted phenols with hydrazine hydrate to form the pyrazole ring. Subsequent reactions introduce the piperazine moiety and the tert-butyl ester group, resulting in the desired product.
The use of advanced analytical techniques has been crucial in characterizing tert-butyl 3-2-(1H-pyrazol-1-yl)phenylpiperazine-1-carboxylate. Methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) have provided valuable insights into its molecular structure and purity. These techniques are essential for ensuring that the compound meets the stringent standards required for pharmaceutical applications.
In conclusion, tert-butyl 3-2-(1H-pyrazol-1-yl)phenylpiperazine-1-carboxyllate represents a promising candidate for further exploration in pharmaceutical research. Its unique structure and potential biological activities make it an attractive molecule for developing new treatments for CNS disorders. As research continues to uncover more about its properties and applications, this compound is likely to play an increasingly important role in drug discovery and development.
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